molecular formula C9H5BrFNO B2943345 2-(2-Bromoacetyl)-5-fluorobenzonitrile CAS No. 1427363-75-4

2-(2-Bromoacetyl)-5-fluorobenzonitrile

Cat. No.: B2943345
CAS No.: 1427363-75-4
M. Wt: 242.047
InChI Key: MZOODILXYVSPKB-UHFFFAOYSA-N
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Description

2-(2-Bromoacetyl)-5-fluorobenzonitrile: is an organic compound that features a bromoacetyl group and a fluorobenzonitrile moiety. This compound is of interest due to its potential applications in various fields, including organic synthesis, medicinal chemistry, and material science. The presence of both bromine and fluorine atoms in its structure makes it a versatile intermediate for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Bromoacetyl)-5-fluorobenzonitrile typically involves the bromination of a precursor compound. One common method is the bromination of 2-acetyl-5-fluorobenzonitrile using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at a controlled temperature to ensure selective bromination at the acetyl position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromoacetyl group in 2-(2-Bromoacetyl)-5-fluorobenzonitrile can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alcohols.

    Oxidation Reactions: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, sodium thiolate, or primary amines in solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under mild heating conditions.

    Oxidation: Potassium permanganate in aqueous or acidic medium, or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

Major Products:

    Substitution Reactions: Formation of azides, thioethers, or amides depending on the nucleophile used.

    Oxidation Reactions: Formation of 2-(2-carboxyacetyl)-5-fluorobenzonitrile.

    Reduction Reactions: Formation of 2-(2-bromoacetyl)-5-fluoroaniline.

Scientific Research Applications

Chemistry: 2-(2-Bromoacetyl)-5-fluorobenzonitrile is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals. Its reactivity makes it a valuable building block for constructing complex molecular architectures.

Biology: In biological research, this compound can be used to modify biomolecules through nucleophilic substitution reactions, enabling the study of protein-ligand interactions and enzyme mechanisms.

Medicine: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug development. Its structural features allow for the exploration of new therapeutic agents targeting specific biological pathways.

Industry: In the material science industry, this compound can be used in the synthesis of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(2-Bromoacetyl)-5-fluorobenzonitrile depends on its specific application. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new covalent bond. The fluorine atom and nitrile group can influence the reactivity and selectivity of these reactions.

Molecular Targets and Pathways:

    Nucleophilic Substitution: The bromoacetyl group acts as an electrophile, attracting nucleophiles to form new bonds.

    Biological Pathways: If used in drug development, the compound’s derivatives may interact with specific enzymes or receptors, modulating their activity and influencing biological pathways.

Comparison with Similar Compounds

    2-(2-Bromoacetyl)-5-chlorobenzonitrile: Similar structure but with a chlorine atom instead of fluorine.

    2-(2-Bromoacetyl)-4-fluorobenzonitrile: Similar structure but with the fluorine atom in a different position.

    2-(2-Bromoacetyl)-5-methylbenzonitrile: Similar structure but with a methyl group instead of fluorine.

Uniqueness: 2-(2-Bromoacetyl)-5-fluorobenzonitrile is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its reactivity and the properties of its derivatives. The fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable intermediate in the synthesis of pharmaceuticals and advanced materials.

Properties

IUPAC Name

2-(2-bromoacetyl)-5-fluorobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrFNO/c10-4-9(13)8-2-1-7(11)3-6(8)5-12/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZOODILXYVSPKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C#N)C(=O)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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